Cas no 1704938-09-9 ((3S)-3-{(benzyloxy)carbonylamino}-3-(3,4-dimethoxyphenyl)propanoic acid)

(3S)-3-{(benzyloxy)carbonylamino}-3-(3,4-dimethoxyphenyl)propanoic acid structure
1704938-09-9 structure
商品名:(3S)-3-{(benzyloxy)carbonylamino}-3-(3,4-dimethoxyphenyl)propanoic acid
CAS番号:1704938-09-9
MF:C19H21NO6
メガワット:359.37314581871
CID:6387829
PubChem ID:92176750

(3S)-3-{(benzyloxy)carbonylamino}-3-(3,4-dimethoxyphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (3S)-3-{(benzyloxy)carbonylamino}-3-(3,4-dimethoxyphenyl)propanoic acid
    • 1704938-09-9
    • (3S)-3-{[(benzyloxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid
    • EN300-1163265
    • インチ: 1S/C19H21NO6/c1-24-16-9-8-14(10-17(16)25-2)15(11-18(21)22)20-19(23)26-12-13-6-4-3-5-7-13/h3-10,15H,11-12H2,1-2H3,(H,20,23)(H,21,22)/t15-/m0/s1
    • InChIKey: CWNPXEIQIDRRLC-HNNXBMFYSA-N
    • ほほえんだ: O(CC1C=CC=CC=1)C(N[C@@H](CC(=O)O)C1C=CC(=C(C=1)OC)OC)=O

計算された属性

  • せいみつぶんしりょう: 359.13688739g/mol
  • どういたいしつりょう: 359.13688739g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 26
  • 回転可能化学結合数: 9
  • 複雑さ: 451
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 94.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

(3S)-3-{(benzyloxy)carbonylamino}-3-(3,4-dimethoxyphenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1163265-0.1g
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid
1704938-09-9
0.1g
$767.0 2023-06-08
Enamine
EN300-1163265-1000mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid
1704938-09-9
1000mg
$699.0 2023-10-03
Enamine
EN300-1163265-2500mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid
1704938-09-9
2500mg
$1370.0 2023-10-03
Enamine
EN300-1163265-0.5g
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid
1704938-09-9
0.5g
$836.0 2023-06-08
Enamine
EN300-1163265-50mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid
1704938-09-9
50mg
$587.0 2023-10-03
Enamine
EN300-1163265-100mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid
1704938-09-9
100mg
$615.0 2023-10-03
Enamine
EN300-1163265-5.0g
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid
1704938-09-9
5g
$2525.0 2023-06-08
Enamine
EN300-1163265-0.25g
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid
1704938-09-9
0.25g
$801.0 2023-06-08
Enamine
EN300-1163265-2.5g
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid
1704938-09-9
2.5g
$1707.0 2023-06-08
Enamine
EN300-1163265-5000mg
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid
1704938-09-9
5000mg
$2028.0 2023-10-03

(3S)-3-{(benzyloxy)carbonylamino}-3-(3,4-dimethoxyphenyl)propanoic acid 関連文献

(3S)-3-{(benzyloxy)carbonylamino}-3-(3,4-dimethoxyphenyl)propanoic acidに関する追加情報

Introduction to (3S)-3-{(Benzyloxy)Carbonylamino}-3-(3,4-Dimethoxyphenyl)Propanoic Acid (CAS No. 1704938-09-9)

The compound (3S)-3-{(Benzyloxy)Carbonylamino}-3-(3,4-Dimethoxyphenyl)Propanoic Acid, identified by the CAS registry number 1704938-09-9, is a significant molecule in the field of organic chemistry and pharmacology. This compound is characterized by its complex structure, which includes a benzyloxy group, a carbonylamino moiety, and a dimethoxyphenyl substituent. The stereochemistry at the central carbon atom (denoted by the (S) configuration) plays a crucial role in determining its biological activity and pharmacokinetic properties.

Recent studies have highlighted the potential of this compound in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways. The presence of the benzyloxy group and the dimethoxyphenyl substituent contributes to its unique physicochemical properties, making it an interesting candidate for drug design and optimization. Researchers have also explored its ability to act as a precursor for other bioactive molecules, further underscoring its importance in medicinal chemistry.

The synthesis of (3S)-3-{(Benzyloxy)Carbonylamino}-3-(3,4-Dimethoxyphenyl)Propanoic Acid involves a series of intricate chemical reactions, including nucleophilic substitutions, oxidations, and stereo-selective reductions. These reactions are carefully designed to ensure high yield and purity of the final product. The use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry has been instrumental in confirming the structure and stereochemistry of this compound.

In terms of applications, this compound has shown promise in preclinical studies as a potential lead for anti-inflammatory and anti-cancer agents. Its ability to modulate key enzymes involved in inflammatory responses has drawn significant attention from researchers in the pharmaceutical industry. Additionally, the dimethoxyphenyl group has been implicated in enhancing the compound's bioavailability and stability, making it a valuable tool for drug delivery systems.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed potential binding interactions with various drug targets, providing insights into its mechanism of action. Furthermore, the integration of machine learning algorithms with experimental data has enabled more accurate predictions of this compound's pharmacokinetic profiles.

In conclusion, (3S)-3-{(Benzyloxy)Carbonylamino}-3-(3,4-Dimethoxyphenyl)Propanoic Acid (CAS No. 1704938-09-9) stands as a testament to the ongoing innovation in organic synthesis and drug discovery. Its unique structural features and promising biological activities make it a focal point for future research endeavors. As our understanding of this compound deepens, it is anticipated that it will play an increasingly pivotal role in advancing therapeutic interventions across diverse disease states.

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